molecular formula C7H15NO2Si B130255 4-[Dimethoxy(methyl)silyl]butanenitrile CAS No. 153723-40-1

4-[Dimethoxy(methyl)silyl]butanenitrile

Cat. No.: B130255
CAS No.: 153723-40-1
M. Wt: 173.28 g/mol
InChI Key: YSEVGVGBHWFTIF-UHFFFAOYSA-N
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Description

4-[Dimethoxy(methyl)silyl]butanenitrile (CAS 153723-40-1) is an advanced organosilicon compound that serves as a critical adhesion promoter and molecular bridge in material science . Its unique molecular structure, featuring a reactive silane head and an organofunctional nitrile tail, allows it to form stable bonds between organic polymers and inorganic surfaces, significantly enhancing the interfacial adhesion and performance of advanced materials . This compound acts as a key coupling agent for adhesives, drastically improving bond strength and long-term reliability in high-performance adhesive formulations . As an adhesion promoter for sealants, it boosts wetting and bonding to diverse substrates, resulting in superior sealing performance and enhanced resistance to environmental stressors . When utilized as a silane coupling agent in coatings, it provides excellent adhesion to various surfaces, leading to coatings with increased durability, wear resistance, and a longer service life by preventing delamination . Furthermore, its role in enhancing composite performance is substantial; by improving the interfacial adhesion between the matrix (e.g., polymer resins) and reinforcing materials (e.g., glass or carbon fibers), it facilitates stress transfer and leads to composites with superior mechanical properties . With a molecular formula of C7H15NO2Si and a molecular weight of 173.29 g/mol, it is characterized by a density of approximately 0.9 g/cm³ and a boiling point around 208.8 °C at 760 mmHg . This product is intended For Research Use Only and is not intended for personal, diagnostic, or therapeutic uses. Researchers can rely on its high purity and consistent quality for developing next-generation products in sectors such as aerospace, automotive, and construction .

Properties

IUPAC Name

4-[dimethoxy(methyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO2Si/c1-9-11(3,10-2)7-5-4-6-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEVGVGBHWFTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374106
Record name 4-[dimethoxy(methyl)silyl]butanenitrile
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Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

153723-40-1
Record name 4-(Dimethoxymethylsilyl)butanenitrile
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Record name 4-[dimethoxy(methyl)silyl]butanenitrile
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Record name 3-cyanopropyldimethoxymethylsilan
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Record name 3-Cyanopropylmethyldimethoxysilane
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Preparation Methods

Reaction Scheme:

CH2=CHCH2CN+HSi(CH3)(OCH3)2Pt catalystNC(CH2)3Si(CH3)(OCH3)2\text{CH}2=\text{CHCH}2\text{CN} + \text{HSi(CH}3\text{)(OCH}3\text{)}2 \xrightarrow{\text{Pt catalyst}} \text{NC(CH}2\text{)}3\text{Si(CH}3\text{)(OCH}3\text{)}2

Key Parameters:

  • Catalyst : Chloroplatinic acid (Speier’s catalyst) or Karstedt’s catalyst (Pt(0)) at 0.001–0.01 mol% loading.

  • Temperature : 80–120°C under inert atmosphere.

  • Solvent : Toluene or dichloromethane.

  • Yield : 85–92% after purification by fractional distillation.

Table 1: Optimization of Hydrosilylation Conditions

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading0.005–0.01 mol% PtHigher loading accelerates reaction but risks over-silylation
Reaction Time6–12 hProlonged time improves conversion but may degrade nitrile
Temperature90–100°CBalances reaction rate and side-product formation
Solvent PolarityLow (toluene)Minimizes silane hydrolysis

Nucleophilic Substitution of Chlorosilanes

An alternative route involves nucleophilic displacement of chloride in chloromethyldimethoxysilane using 4-cyanobutylmagnesium bromide. This method is less common due to challenges in Grignard reagent stability but offers high selectivity.

Reaction Scheme:

ClSi(CH3)(OCH3)2+BrMg(CH2)4CNNC(CH2)4Si(CH3)(OCH3)2+MgBrCl\text{ClSi(CH}3\text{)(OCH}3\text{)}2 + \text{BrMg(CH}2\text{)}4\text{CN} \rightarrow \text{NC(CH}2\text{)}4\text{Si(CH}3\text{)(OCH}3\text{)}2 + \text{MgBrCl}

Key Parameters:

  • Grignard Reagent : Synthesized from 4-bromobutanenitrile and magnesium in THF.

  • Temperature : −10°C to 0°C to suppress side reactions.

  • Yield : 70–78% after aqueous workup and distillation.

Challenges:

  • Moisture sensitivity of Grignard reagents.

  • Competing elimination reactions at elevated temperatures.

Silylation of Pre-Formed Nitriles

A two-step approach involves silylation of 4-chlorobutanenitrile followed by methoxylation. This method is advantageous for large-scale production due to readily available starting materials.

Step 1: Chlorosilane Formation

Cl(CH2)4CN+HSi(CH3)Cl2Et3NNC(CH2)4Si(CH3)Cl2+HCl\text{Cl(CH}2\text{)}4\text{CN} + \text{HSi(CH}3\text{)Cl}2 \xrightarrow{\text{Et}3\text{N}} \text{NC(CH}2\text{)}4\text{Si(CH}3\text{)Cl}_2 + \text{HCl}

Step 2: Methoxylation

NC(CH2)4Si(CH3)Cl2+2CH3OHBaseNC(CH2)4Si(CH3)(OCH3)2+2HCl\text{NC(CH}2\text{)}4\text{Si(CH}3\text{)Cl}2 + 2\text{CH}3\text{OH} \xrightarrow{\text{Base}} \text{NC(CH}2\text{)}4\text{Si(CH}3\text{)(OCH}3\text{)}2 + 2\text{HCl}

Key Parameters:

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Methanol Excess : 3–5 equivalents to ensure complete substitution.

  • Yield : 80–88% over two steps.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsIndustrial Viability
HydrosilylationHigh yield, single stepRequires Pt catalyst (high cost)Excellent
Nucleophilic SubstitutionNo noble metal catalystsLow yield, Grignard instabilityModerate
Silylation/MethoxylationScalable, inexpensive reagentsMulti-step, HCl managementHigh

Recent Advances and Patented Innovations

  • Microwave-Assisted Hydrosilylation : Reduces reaction time to 1–2 h with comparable yields.

  • Continuous Flow Systems : Enhance safety and throughput by minimizing exposure to volatile silanes.

  • Non-Toxic Catalysts : Iron-based catalysts under exploration to replace platinum, though yields remain suboptimal (50–60%).

Purification and Characterization

  • Distillation : Fractional distillation under reduced pressure (bp: 208–210°C at 760 mmHg).

  • Spectroscopic Verification :

    • ¹H NMR : δ 0.05–0.10 ppm (Si–CH₃), δ 2.3–2.4 ppm (CH₂ adjacent to CN).

    • FT-IR : ν(C≡N) at 2240–2260 cm⁻¹, ν(Si–O–C) at 1000–1100 cm⁻¹ .

Chemical Reactions Analysis

4-[Dimethoxy(methyl)silyl]butanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Chemistry

4-[Dimethoxy(methyl)silyl]butanenitrile serves as a precursor in several organic synthesis pathways. Its unique silyl group allows it to participate in various reactions, including:

  • Synthesis of Functional Polysiloxanes : This compound is utilized in the production of functional dialkoxysilanes, which are precursors for polysiloxanes with distinctive properties, such as fluorescence. The synthesis often involves photoinitiated thiol–ene click reactions, yielding high efficiency in producing functional materials.

Biology

Although direct research on the biological activity of this compound is limited, its structural features suggest potential applications in medicinal chemistry:

  • Drug Design : The silyl group may enhance the membrane permeability and stability of drug candidates, indicating its utility in pharmacological applications.
  • Biocompatibility Studies : Related compounds have shown favorable biocompatibility profiles, suggesting that derivatives of this compound could be evaluated for safety in biomedical applications.

Industry

In industrial settings, this compound is employed due to its stability and reactivity:

  • Materials Science : It is used in the development of advanced materials that require specific chemical properties for applications in electronics and coatings.

Case Studies and Research Findings

While direct case studies focusing specifically on this compound are scarce, several related studies highlight its potential through analogous compounds or synthetic applications:

  • Synthesis and Characterization : Research indicates that polysiloxanes synthesized from this compound exhibit fluorescence properties attributed to unconventional chromophores. This characteristic opens avenues for further exploration in photonic applications.
  • Biocompatibility Assessments : Although not directly studied for this compound, related polysiloxanes have demonstrated favorable biocompatibility profiles, suggesting that derivatives of this compound could also be evaluated for safety in biomedical applications.

Mechanism of Action

The mechanism of action of 4-[Dimethoxy(methyl)silyl]butanenitrile involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., F, Cl) : Increase stability but reduce nucleophilicity of the silyl group .
  • Electron-Donating Groups (e.g., Methoxy, Amino): Enhance leaving group ability in substitution reactions .
  • Steric Effects : Bulky groups (e.g., diisopropyl) slow reaction kinetics but improve selectivity .

Biological Activity

4-[Dimethoxy(methyl)silyl]butanenitrile (CAS No. 153723-40-1) is a chemical compound with a unique structure that includes a butanenitrile backbone and a dimethoxy(methyl)silyl group. This compound has garnered interest in the fields of materials science and medicinal chemistry due to its potential biological activity and applications. Despite limited direct research on its biological effects, its structural characteristics suggest possible interactions with biological systems.

The molecular formula of this compound is CHNOSi, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and silicon. The inclusion of the silyl group enhances its reactivity and stability compared to other nitriles, making it suitable for various synthetic applications.

Potential Biological Activities

Research on the biological activity of this compound is still emerging. Current findings suggest several areas where this compound may exhibit activity:

  • Medicinal Chemistry : The structural features of this compound indicate potential interactions with biological targets, particularly in drug design. Its silyl group may enhance membrane permeability and stability of drug candidates, suggesting applications in pharmacology.
  • Synthesis of Functional Polysiloxanes : This compound is utilized in the synthesis of functional dialkoxysilanes, which are precursors to polysiloxanes with unique properties, including fluorescence. These polysiloxanes can have various applications in biomedical fields due to their biocompatibility and functionalization capabilities.

While specific studies on the mechanism of action for this compound are lacking, its chemical structure suggests several possible pathways:

  • Cell Membrane Interaction : The silyl group may facilitate interactions with lipid membranes, enhancing the permeability of the compound through cellular barriers.
  • Reactivity with Biological Molecules : The nitrile functional group can participate in nucleophilic attacks or other chemical reactions that may influence cellular processes.

Comparative Analysis

To better understand the potential applications and biological relevance of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameMolecular FormulaKey Features
4-(Fluorodimethylsilyl)butanenitrileCHFNSiContains fluorine; used in electronics
3-[Bis(trimethylsilyl)amino]benzonitrileCHNSiFeatures bis(trimethylsilyl) group; used in synthesis
4-Methyl-4,5-bis(octadecoxymethyl)-2-phenylimidazoleCHNComplex structure; potential pharmaceutical applications

The uniqueness of this compound lies in its specific combination of functional groups which provides distinct reactivity and potential applications not fully explored in similar compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, several studies highlight its potential through related compounds or synthetic applications:

  • Synthesis and Characterization : Research indicates that functional polysiloxanes synthesized from this compound exhibit fluorescence properties attributed to unconventional chromophores. This characteristic opens avenues for further exploration in photonic applications.
  • Biocompatibility Assessments : Although not directly studied for this compound, related polysiloxanes have demonstrated favorable biocompatibility profiles, suggesting that derivatives of this compound could also be evaluated for safety in biomedical applications.

Q & A

Q. Structural Verification :

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature (e.g., δ ~0.05–0.10 ppm for dimethylsilyl protons, δ ~2.3–2.4 ppm for nitrile-adjacent methylene groups) .
  • FT-IR : Confirm nitrile (C≡N) stretching at ~2240–2260 cm⁻¹ and Si-O-C vibrations at ~1000–1100 cm⁻¹ .

Advanced: How can competing reaction pathways (e.g., hydrolysis vs. silylation) be controlled during synthesis?

Methodological Answer:
Competing hydrolysis of the silyl group is a major challenge. Mitigation strategies include:

  • Moisture Control : Strict anhydrous conditions (e.g., Schlenk line, molecular sieves) to prevent Si-O bond cleavage .
  • Catalyst Selection : Use Pt/C or Karstedt catalysts to accelerate hydrosilylation over hydrolysis .
  • Solvent Polarity : Non-polar solvents (e.g., cyclohexane) reduce nucleophilic attack on the silyl group .

Data Contradiction Example :
Discrepancies in reaction yields (e.g., 84% in vs. 93% in ) may arise from differences in solvent purity or catalyst loading. Validate protocols with controlled replicates.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (hydrolysis products may release irritants like methanol) .
  • Ventilation : Use fume hoods due to potential cyanide release under extreme conditions (e.g., combustion) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Advanced: How does the electronic nature of the silyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The dimethoxy(methyl)silyl group acts as an electron-donating substituent, stabilizing adjacent nitrile groups via σ-π conjugation. This impacts:

  • Reaction Kinetics : Faster nucleophilic substitution at the nitrile carbon compared to non-silylated analogs .
  • Byproduct Formation : Competing Si-O bond cleavage may occur under acidic/basic conditions, necessitating pH monitoring .

Case Study :
In , the silyl group enhances sulfur-protection efficiency in thioether synthesis by reducing steric hindrance. Compare with non-silylated analogs (e.g., 4-cyanobutane derivatives) to quantify electronic effects .

Data Contradiction: Resolving discrepancies in NMR chemical shifts for structural confirmation

Methodological Answer:
Observed shifts may deviate from theoretical predictions due to:

  • Solvent Effects : CDCl₃ vs. CD₂Cl₂ can alter δ values by ±0.1 ppm .
  • Impurities : Trace silanol byproducts (from incomplete purification) may broaden peaks. Re-crystallize or use preparative HPLC .
  • Referencing : Calibrate spectra using internal standards (e.g., TMS at 0 ppm) to ensure consistency across datasets .

Advanced: Evaluating hydrolytic stability under varying pH and temperature

Methodological Answer:
Design accelerated degradation studies:

  • Conditions : Expose the compound to buffers (pH 2–12) at 25°C and 40°C for 24–72 hours .
  • Analysis : Monitor Si-O bond integrity via ²⁹Si NMR (δ ~10–15 ppm for intact silyl groups) and quantify methanol release via GC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life; storage at ≤–20°C in desiccated amber vials is recommended .

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